molecular formula C19H32O2S B15158397 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane CAS No. 765277-80-3

2-{[10-(Thiophen-2-YL)decyl]oxy}oxane

Cat. No.: B15158397
CAS No.: 765277-80-3
M. Wt: 324.5 g/mol
InChI Key: JBDKRTMOBAMOSC-UHFFFAOYSA-N
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Description

2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is a chemical compound that features a thiophene ring attached to a decyl chain, which is further connected to an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[10-(Thiophen-2-YL)decyl]oxy}oxane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the thiophene ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-{[10-(Thiophen-2-YL)decyl]oxy}oxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[10-(Thiophen-2-YL)decyl]oxy}oxane involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The decyl chain and oxane ring contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-{[10-(Thiophen-3-YL)decyl]oxy}oxane: Similar structure but with the thiophene ring attached at a different position.

    Thiophene derivatives: Compounds with similar thiophene rings but different substituents.

Uniqueness

2-{[10-(Thiophen-2-YL)decyl]oxy}oxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications in research and industry.

Properties

CAS No.

765277-80-3

Molecular Formula

C19H32O2S

Molecular Weight

324.5 g/mol

IUPAC Name

2-(10-thiophen-2-yldecoxy)oxane

InChI

InChI=1S/C19H32O2S/c1(3-5-7-12-18-13-11-17-22-18)2-4-6-9-15-20-19-14-8-10-16-21-19/h11,13,17,19H,1-10,12,14-16H2

InChI Key

JBDKRTMOBAMOSC-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)OCCCCCCCCCCC2=CC=CS2

Origin of Product

United States

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